Malt1-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

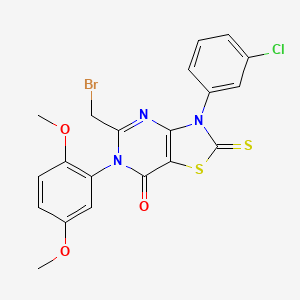

Molecular Formula |

C20H15BrClN3O3S2 |

|---|---|

Molecular Weight |

524.8 g/mol |

IUPAC Name |

5-(bromomethyl)-3-(3-chlorophenyl)-6-(2,5-dimethoxyphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C20H15BrClN3O3S2/c1-27-13-6-7-15(28-2)14(9-13)25-16(10-21)23-18-17(19(25)26)30-20(29)24(18)12-5-3-4-11(22)8-12/h3-9H,10H2,1-2H3 |

InChI Key |

GNPKXYIFNQXYPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NC3=C(C2=O)SC(=S)N3C4=CC(=CC=C4)Cl)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Malt1-IN-13: A Technical Guide to its Function and Mechanism of Action

Introduction

Malt1-IN-13, also identified as compound 10m, is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a unique protein that functions both as a scaffold molecule and a cysteine protease, known as a paracaspase.[3][4] It plays a critical role in the activation of the NF-κB signaling pathway, which is essential for the proliferation and survival of both normal lymphocytes and certain types of cancer cells, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5][6] Due to its central role in these processes, the protease activity of MALT1 has emerged as a promising therapeutic target for lymphomas and various autoimmune disorders.[5][6][7] this compound functions by covalently and irreversibly binding to the MALT1 protease, thereby inhibiting its enzymatic activity.[1][2] This guide provides an in-depth overview of the function, mechanism of action, and biological effects of this compound.

Mechanism of Action

MALT1's function is integral to the CARMA1-BCL10-MALT1 (CBM) signalosome complex.[6][8] Following antigen receptor stimulation on lymphocytes, this complex assembles and recruits other proteins, such as TRAF6, to activate the IκB kinase (IKK) complex.[8] IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate genes responsible for cell survival, proliferation, and inflammation.[7][8]

This compound exerts its effect by directly and irreversibly inhibiting the proteolytic activity of the MALT1 paracaspase.[1][2] This inhibition prevents MALT1 from cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD.[8] By blocking this proteolytic function, this compound effectively suppresses the sustained activation of NF-κB.[1] Additionally, studies indicate that this compound influences the mTOR and PI3K-Akt signaling pathways.[1][2]

Quantitative Biological Activity

The inhibitory effects of this compound have been quantified both in enzymatic assays and in cell-based models. The compound shows selective potency against cancer cell lines that are dependent on the MALT1 pathway.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Subtype | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | MALT1 Protease | - | 1.7 µM | [1][2] |

| GI₅₀ | TMD8 | ABC-DLBCL | 0.7 µM | [1][2] |

| GI₅₀ | HBL1 | ABC-DLBCL | 1.5 µM | [1][2] |

| GI₅₀ | OCI-LY1 | GCB-DLBCL | >25 µM |[1][2] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dose & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| HBL1 | 25 mg/kg, i.p. | 12-14 days | 55.9% | [1] |

| TMD8 | 25 mg/kg, i.p. | 12-14 days | 69.9% |[1] |

i.p.: Intraperitoneal injection.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the function of this compound.

1. MALT1 Fluorogenic Cleavage Assay

This assay measures the direct enzymatic activity of MALT1 and its inhibition by compounds like this compound.

-

Cell Lysis: ABC-DLBCL cells (e.g., HBL1, TMD8) are harvested and lysed in a non-denaturing buffer containing protease inhibitors.

-

Immunoprecipitation: MALT1 protein is isolated from the cell lysate by immunoprecipitation using an anti-MALT1 antibody conjugated to magnetic or agarose beads.

-

Enzymatic Reaction: The immunoprecipitated MALT1 is washed and incubated in a reaction buffer with a fluorogenic MALT1 substrate peptide (e.g., Ac-LRSR-AMC).

-

Inhibition: For inhibition studies, this compound at various concentrations is pre-incubated with the MALT1-bead complex before the addition of the substrate.

-

Measurement: The cleavage of the substrate releases a fluorescent group (AMC), which is measured over time using a fluorometer at an excitation/emission wavelength of 380/460 nm. The rate of fluorescence increase is proportional to MALT1 activity.

2. Cell Proliferation (GI₅₀) Assay

This protocol determines the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: DLBCL cells (HBL1, TMD8, OCI-LY1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle control. The GI₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.

3. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This method quantifies the induction of apoptosis in cells following treatment with this compound.

-

Cell Treatment: HBL1 cells are treated with a specified concentration of this compound (e.g., 5 µM) or DMSO for 48 hours.[1]

-

Cell Harvesting: Cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

-

Data Interpretation: The percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis) is quantified to determine the pro-apoptotic effect of the compound. This compound has been shown to induce over 70% apoptosis in HBL1 cells at a 5 µM concentration.[1]

4. In Vivo Xenograft Model

This protocol assesses the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Immunocompromised mice (e.g., NCG) are subcutaneously injected with HBL1 or TMD8 cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives this compound via intraperitoneal injection at a dose of 25 mg/kg daily for 12-14 days.[1][2]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MALT1-IN-13_TargetMol [targetmol.com]

- 3. Proteolytic Activity of the Paracaspase MALT1 Is Involved in Epithelial Restitution and Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

Malt1-IN-13: A Technical Guide for B-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Malt1-IN-13, a covalent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This guide is intended for researchers, scientists, and drug development professionals working in the field of B-cell lymphoma therapeutics.

Introduction to MALT1 in B-Cell Lymphoma

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key signaling molecule in lymphocytes.[1][2][3] It functions as a paracaspase, possessing both scaffolding and proteolytic functions that are crucial for the activation of the nuclear factor-κB (NF-κB) signaling pathway downstream of the B-cell receptor (BCR).[4][5][6][7] In certain subtypes of B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, driving tumor cell proliferation and survival.[6][8][9] This makes MALT1 a compelling therapeutic target. MALT1 is a component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from the BCR to the IκB kinase (IKK) complex, leading to NF-κB activation.[6][8][9][10] The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB.[8][9][11]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that covalently and irreversibly binds to the MALT1 protease.[12] This action blocks its catalytic activity, thereby preventing the cleavage of its substrates and inhibiting the downstream activation of the NF-κB pathway.[12] Research has also indicated that this compound's mechanism of action involves the regulation of the mTOR and PI3K-Akt signaling pathways.[12] Inhibition of MALT1 can lead to a feedback activation of the mTOR pathway, suggesting that combination therapies may be a valuable strategy.[4][13][14]

Data Presentation

The following tables summarize the quantitative data available for this compound and other relevant MALT1 inhibitors in B-cell lymphoma research.

Table 1: In Vitro Activity of MALT1 Inhibitors in B-Cell Lymphoma Cell Lines

| Compound | Cell Line | Subtype | Assay | Endpoint | Value | Reference |

| This compound | HBL-1 | ABC-DLBCL | Proliferation | GI₅₀ | 1.5 µM | [3][12] |

| This compound | TMD8 | ABC-DLBCL | Proliferation | GI₅₀ | 0.7 µM | [3][12] |

| This compound | OCI-LY1 | GCB-DLBCL | Proliferation | GI₅₀ | >25 µM | [3][12] |

| This compound | - | - | MALT1 Inhibition | IC₅₀ | 1.7 µM | [3][12] |

| MI-2 | HBL-1 | ABC-DLBCL | Proliferation | IC₅₀ | 0.2 µM | [10] |

| MI-2 | TMD8 | ABC-DLBCL | Proliferation | IC₅₀ | 0.5 µM | [10] |

| Compound 3 | OCI-Ly3 | ABC-DLBCL | Proliferation | GI₅₀ | 87 ± 6 nM | [11] |

| z-VRPR-fmk | B-ALL primary cells | B-ALL | Viability | - | Effective at 50 µM | [15] |

Table 2: In Vivo and Ex Vivo Activity of this compound

| Compound | Model | Cell Line | Effect | Measurement | Value | Reference |

| This compound | HBL-1 Xenograft (NCG mice) | HBL-1 | Tumor Growth Inhibition | TGI | 55.9% | [3][12] |

| This compound | TMD8 Xenograft (NCG mice) | TMD8 | Tumor Growth Inhibition | TGI | 69.9% | [3][12] |

| This compound | HBL-1 cells | HBL-1 | Apoptosis Induction | % Apoptotic Cells | >70% at 5 µM | [3][12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of this compound on the growth and proliferation of B-cell lymphoma cell lines.

-

Methodology (MTS Assay):

-

Seed B-cell lymphoma cells (e.g., HBL-1, TMD8, OCI-LY1) in 96-well plates at a predetermined density.

-

Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72-96 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal growth inhibition (GI₅₀) values by plotting the percentage of viable cells against the log concentration of the compound.

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis in B-cell lymphoma cells following treatment with this compound.

-

Methodology (Annexin V and Propidium Iodide Staining):

-

Treat B-cell lymphoma cells with this compound or a vehicle control for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blotting for MALT1 Substrate Cleavage

-

Objective: To assess the inhibitory effect of this compound on the proteolytic activity of MALT1.

-

Methodology:

-

Treat B-cell lymphoma cells with this compound or a vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MALT1 substrates (e.g., RelB, BCL10, A20) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the cleaved form of the substrate indicates MALT1 inhibition.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Subcutaneously implant human B-cell lymphoma cells (e.g., HBL-1, TMD8) into immunodeficient mice (e.g., NCG or NSG mice).[16][17]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control to the respective groups for a specified duration (e.g., 12-14 days).[12]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess efficacy.

-

Visualizations

Signaling Pathways

Caption: B-Cell Receptor to NF-κB Signaling Pathway and MALT1 Inhibition.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 4. ashpublications.org [ashpublications.org]

- 5. The BCR-ABL/NF-κB signal transduction network: a long lasting relationship in Philadelphia positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. MALT1 Phosphorylation Controls Activation of T Lymphocytes and Survival of ABC-DLBCL Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 16. mdpi.com [mdpi.com]

- 17. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

Early Efficacy of Malt1-IN-13: A Technical Overview for Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in certain B-cell malignancies, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4][5] Its unique role as a paracaspase in the CBM complex, downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, makes it a pivotal regulator of the NF-κB pathway, which is constitutively active in these cancers.[1][5][6][7][8] Malt1-IN-13, also identified as compound 10m, is a novel, irreversible, and covalent inhibitor of the MALT1 protease.[9][10][11][12] This technical guide provides an in-depth summary of the early preclinical studies on the efficacy of this compound, focusing on its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.

Mechanism of Action

This compound functions as a potent inhibitor of the MALT1 paracaspase. It covalently binds to the MALT1 protease, leading to its irreversible inhibition.[9][12] This action blocks the cleavage of MALT1 substrates, which are crucial for the activation and sustenance of the pro-survival NF-κB signaling pathway in susceptible cancer cells.[1][5][9] The inhibition of MALT1 protease activity by this compound leads to the downregulation of NF-κB target genes, ultimately inducing apoptosis and inhibiting proliferation in MALT1-dependent cancer cells.[2][3][9]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro MALT1 Protease Inhibition

| Compound | Assay | IC50 (μM) | Source |

| This compound | MALT1 Protease Assay | 1.7 | [9][10][11][12] |

Table 2: In Vitro Anti-proliferative Activity (GI50)

| Cell Line | Cancer Subtype | GI50 (μM) | Source |

| HBL1 | ABC-DLBCL | 1.5 | [9][12] |

| TMD8 | ABC-DLBCL | 0.7 | [9][12] |

| OCI-LY1 | GCB-DLBCL | >25 | [9][12] |

Table 3: In Vitro Apoptosis Induction

| Cell Line | Treatment | Apoptosis Induction | Source |

| HBL1 | This compound (5 μM) | >70% apoptosis | [9] |

Table 4: In Vivo Anti-tumor Efficacy in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Source |

| HBL1 | 25 mg/kg, i.p. for 12-14 days | 55.9% | [9][12] |

| TMD8 | 25 mg/kg, i.p. for 12-14 days | 69.9% | [9][12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early efficacy studies of this compound.

MALT1 Protease Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the MALT1 protease.

Principle: A fluorogenic substrate peptide containing the MALT1 cleavage site is incubated with recombinant MALT1 enzyme in the presence or absence of the inhibitor. Cleavage of the substrate by MALT1 releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzyme's activity.

Protocol:

-

Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), MALT1 assay buffer, this compound, and a positive control inhibitor.

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well black microplate, add the recombinant MALT1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.

-

Measure the fluorescence intensity at an excitation/emission wavelength of 360/460 nm over time using a fluorescent microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min).

-

Plot the percentage of MALT1 inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Principle: The viability of cells is determined using a luminescent ATP-based assay. The amount of ATP is directly proportional to the number of viable cells.

Protocol:

-

Cell Lines: ABC-DLBCL (HBL1, TMD8) and GCB-DLBCL (OCI-LY1) cell lines.

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Treat the cells with increasing concentrations of this compound or vehicle control for 48-72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

-

Calculate the GI50 value, the concentration of the inhibitor that causes 50% growth inhibition.

-

Apoptosis Assay

This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Principle: Apoptotic cells are identified by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and a viability dye (e.g., propidium iodide or DAPI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Line: HBL1 cells.

-

Procedure:

-

Treat HBL1 cells with this compound (e.g., 5 μM) or vehicle control for a specified period (e.g., 24-48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Compare the percentage of apoptotic cells in the treated samples to the vehicle control.

-

Western Blot Analysis of NF-κB Pathway

This method is used to assess the effect of this compound on the activation of the NF-κB signaling pathway.

Principle: Western blotting is used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and total IκBα, to determine the pathway's activation status.

Protocol:

-

Cell Line: HBL1 cells.

-

Procedure:

-

Treat HBL1 cells with various concentrations of this compound for a defined time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and the loading control.

-

Compare the levels of protein expression and phosphorylation between treated and untreated samples.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human ABC-DLBCL cells (HBL1 or TMD8) are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NCG mice).

-

Procedure:

-

Subcutaneously inject HBL1 or TMD8 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) daily for 12-14 days.

-

Measure the tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise and weigh the tumors.

-

-

Data Analysis:

-

Calculate the tumor volume using the formula: (length × width²) / 2.

-

Plot the mean tumor volume over time for each group.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

-

Conclusion

The early preclinical data for this compound demonstrate its potential as a targeted therapeutic agent for ABC-DLBCL. Its potent and selective inhibition of the MALT1 protease translates to significant anti-proliferative and pro-apoptotic effects in relevant cancer cell lines and notable tumor growth inhibition in in vivo models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MALT1 inhibitors. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Generating patient-derived ascites-dependent xenograft mouse models of peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkishjcrd.com [turkishjcrd.com]

- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 10. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of MALT1 Inhibition: A Technical Guide to Malt1-IN-13 Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for Malt1-IN-13, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key signaling protein and cysteine protease that plays a critical role in the activation of NF-κB and other signaling pathways, making it a compelling therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2][3] This guide details the experimental methodologies, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of the mechanism and therapeutic potential of this compound.

Mechanism of Action and Biochemical Potency

This compound is a small molecule inhibitor that covalently and irreversibly binds to the MALT1 protease.[4][5] This targeted inhibition of MALT1's catalytic activity forms the basis of its therapeutic potential.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MALT1 Protease) | 1.7 µM | Biochemical Assay | [4][5] |

| GI50 (HBL1 - ABC-DLBCL) | 1.5 µM | Cell Proliferation Assay | [4][5] |

| GI50 (TMD8 - ABC-DLBCL) | 0.7 µM | Cell Proliferation Assay | [4][5] |

| GI50 (OCI-LY1 - GCB-DLBCL) | >25 µM | Cell Proliferation Assay | [4][5] |

In Vitro Target Validation: Cellular Assays

A series of in vitro experiments have been conducted to validate the on-target effects of this compound in relevant cancer cell lines, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which are known to be dependent on MALT1 activity.

Inhibition of Cell Proliferation

This compound demonstrates selective inhibition of proliferation in ABC-DLBCL cell lines, which are dependent on the MALT1 signaling pathway, while having minimal effect on Germinal Center B-Cell like (GCB) DLBCL cell lines.[4][5]

Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis in ABC-DLBCL cells. A significant increase in apoptosis, over 70%, was observed in HBL1 cells at a concentration of 5 µM.[4] This is further evidenced by the increased levels of cleaved PARP1 and caspase-3, key markers of apoptosis.[4]

Table 2: In Vitro Effects of this compound on ABC-DLBCL Cell Lines

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| Apoptosis Induction | HBL1 | 5 µM | >70% apoptosis | [4] |

| Apoptosis Marker | HBL1 | 0-10 µM | Increased cleaved PARP1 and caspase-3 | [4] |

| NF-κB Pathway | HBL1 | 0-10 µM | Decreased IκBα and phosphorylated IκBα | [4] |

Signaling Pathway Modulation

This compound exerts its anti-tumor effects by modulating key signaling pathways downstream of the B-cell receptor (BCR). The primary target is the NF-κB pathway, which is constitutively active in ABC-DLBCL.[6][7] Additionally, this compound has been shown to regulate the mTOR and PI3K-Akt pathways.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

Malt1-IN-13: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of immune cells, playing a central role in both innate and adaptive immunity.[1][2] Its dual functions as a scaffold protein and a cysteine protease are integral to the activation of the NF-κB signaling pathway, a key driver of inflammation and cell survival.[3][4] Dysregulation of MALT1 activity has been implicated in various autoimmune diseases and certain types of lymphomas.[3][5] Malt1-IN-13 is a potent, irreversible, and covalent inhibitor of the MALT1 protease.[6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in autoimmune disease research.

Introduction to MALT1 and its Role in Autoimmunity

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling.[8] Upon antigen receptor engagement, the CBM complex assembles, leading to the recruitment and activation of downstream signaling molecules that ultimately activate the IκB kinase (IKK) complex.[4] IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation and allowing NF-κB transcription factors to translocate to the nucleus and initiate the expression of pro-inflammatory and survival genes.[4]

The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20, RelB, and CYLD.[4][9] In the context of autoimmune diseases, aberrant MALT1 activity can lead to the chronic activation of lymphocytes and the excessive production of inflammatory cytokines, contributing to tissue damage and disease pathology.[3][10][11] Therefore, inhibiting MALT1 protease activity with small molecules like this compound presents a promising therapeutic strategy for a range of autoimmune disorders.[3][5]

This compound: Mechanism of Action and Properties

This compound is a small molecule inhibitor that specifically targets the proteolytic activity of MALT1.[6][7] It acts as a covalent and irreversible inhibitor, forming a stable bond with the MALT1 protease active site.[6][7] This mode of action ensures sustained target inhibition.

Signaling Pathway of MALT1 in Immune Cell Activation

Caption: MALT1 signaling pathway in lymphocyte activation and its inhibition by this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (MALT1 Protease) | 1.7 µM | - | [6][7] |

| GI₅₀ (Growth Inhibition) | Value | Cell Line | Cell Type | Reference |

| 0.7 µM | TMD8 | ABC-DLBCL | [6][7] | |

| 1.5 µM | HBL1 | ABC-DLBCL | [6][7] | |

| >25 µM | OCI-LY1 | GCB-DLBCL | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in the context of autoimmune disease research.

In Vitro Assays

-

Cell Lines: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines such as TMD8 and HBL1 are commonly used as they are dependent on MALT1 activity for survival.[9] For autoimmune studies, primary T cells, B cells, or relevant immune cell lines (e.g., Jurkat for T cells) can be utilized.

-

Media: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0-25 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

-

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5 µM in HBL1 cells) for 24-48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

This method is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.

-

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with this compound (e.g., 0-10 µM) for the desired time.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Studies

While specific autoimmune disease models using this compound are not extensively detailed in the initial search, a general protocol for in vivo efficacy studies in a xenograft model is provided as a reference. This can be adapted for autoimmune models like collagen-induced arthritis (CIA) or experimental autoimmune encephalomyelitis (EAE).

-

Animal Model: Immunodeficient mice (e.g., NCG) for xenograft studies. For autoimmune models, susceptible strains like DBA/1J for CIA or C57BL/6 for EAE should be used.

-

Drug Formulation: this compound can be formulated for intraperitoneal (i.p.) injection.

-

Protocol (Xenograft Model):

-

Inject tumor cells (e.g., HBL1 or TMD8) subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, i.p.) daily or as determined by pharmacokinetic studies for 12-14 days.[6][7]

-

Monitor tumor growth by caliper measurements and calculate tumor volume.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A generalized workflow for the in vitro characterization of this compound.

Discussion and Future Directions

This compound is a valuable tool for investigating the role of MALT1 in autoimmune diseases. Its high potency and irreversible mode of action make it suitable for both in vitro and in vivo studies. The provided protocols offer a starting point for researchers to explore the therapeutic potential of MALT1 inhibition.

Future research should focus on:

-

Evaluating the efficacy of this compound in various preclinical models of autoimmune diseases.

-

Investigating the impact of this compound on different immune cell subsets to understand its precise immunomodulatory effects.

-

Exploring potential combination therapies to enhance the therapeutic window and efficacy of MALT1 inhibition.

-

Developing more selective and potent MALT1 inhibitors with improved pharmacokinetic properties for clinical translation.

The development of MALT1 inhibitors like this compound has been met with some caution due to studies showing that genetic inactivation of MALT1 protease can lead to autoimmune-like symptoms in mice, primarily due to effects on regulatory T cells (Tregs).[1][2] However, pharmacological inhibition in adult animals may have different outcomes, and some studies suggest that the anti-inflammatory effects can be uncoupled from the reduction in Tregs.[5] Therefore, careful dose-finding and safety assessment will be crucial in the development of MALT1 inhibitors for autoimmune diseases.

Conclusion

This compound is a powerful chemical probe for dissecting the function of MALT1 in immune regulation and autoimmune pathology. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic targeting of MALT1 for the treatment of a wide range of inflammatory and autoimmune disorders.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Endogenous MALT1 Activity [agris.fao.org]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology [frontiersin.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pnas.org [pnas.org]

Methodological & Application

Malt1-IN-13: An In Vitro Guide to Targeting MALT1 Paracaspase Activity

For research use only.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors, playing a critical role in the survival and proliferation of certain B-cell lymphomas. MALT1 possesses a unique paracaspase activity that is essential for its function in cleaving and inactivating negative regulators of the NF-κB pathway. This enzymatic activity presents a compelling therapeutic target for cancers dependent on this pathway, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

Malt1-IN-13 is a potent and irreversible inhibitor of MALT1 paracaspase.[1][2][3] It forms a covalent bond with the MALT1 protease, effectively blocking its catalytic function.[1][3] In vitro studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of ABC-DLBCL cell lines.[1][3] Furthermore, it has been shown to modulate the mTOR and PI3K-Akt signaling pathways.[1][3] This application note provides detailed protocols for in vitro assays to characterize the activity of this compound.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation. Upon antigen binding, a signaling cascade results in the formation of the CBM complex (CARD11-BCL10-MALT1), which is crucial for the recruitment and activation of downstream effectors that ultimately lead to the activation of the IKK complex and subsequent NF-κB activation. MALT1's paracaspase activity is critical in this process.

Caption: MALT1 Signaling Pathway in B-Cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against MALT1 and its anti-proliferative effects on various lymphoma cell lines.

| Parameter | Value | Assay |

| IC50 | 1.7 µM | MALT1 Protease Assay[1][3] |

Table 1: Enzymatic Inhibition of MALT1 by this compound.

| Cell Line | Subtype | GI50 |

| HBL1 | ABC-DLBCL | 1.5 µM[1][3] |

| TMD8 | ABC-DLBCL | 0.7 µM[1][3] |

| OCI-LY1 | GCB-DLBCL | >25 µM[1][3] |

Table 2: Anti-proliferative Activity of this compound in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines.

Experimental Protocols

MALT1 Enzymatic Assay (Fluorogenic)

This protocol describes a method to determine the in vitro enzymatic activity of MALT1 in the presence of an inhibitor. The assay measures the cleavage of a fluorogenic substrate by recombinant MALT1.

Caption: MALT1 Enzymatic Assay Workflow.

Materials:

-

Recombinant Human MALT1 enzyme

-

This compound

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-SR-AMC)

-

MALT1 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5)[4]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of this compound in DMSO. Further dilute the inhibitor in MALT1 Assay Buffer.

-

Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Thaw the recombinant MALT1 enzyme on ice and dilute it in MALT1 Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

Prepare the fluorogenic substrate in MALT1 Assay Buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 60-90 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to determine the effect of this compound on the viability and proliferation of lymphoma cell lines.

Materials:

-

Lymphoma cell lines (e.g., HBL1, TMD8, OCI-LY1)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplate

-

Absorbance plate reader

Procedure:

-

Seed the lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Western Blot Analysis of MALT1 Signaling

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the MALT1 signaling pathway following treatment with this compound.

Caption: Western Blot Analysis Workflow.

Materials:

-

Lymphoma cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by this compound.

Materials:

-

Lymphoma cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Conclusion

This compound is a valuable tool for studying the role of MALT1 paracaspase activity in cellular signaling and for investigating its potential as a therapeutic agent in MALT1-dependent malignancies. The protocols provided here offer a framework for the in vitro characterization of this compound and other MALT1 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for MALT1 Inhibitors in Mouse Models

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in lymphocytes and a promising therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2][3][4] Its role as a paracaspase that activates NF-κB signaling makes it a key driver in the proliferation and survival of certain cancer cells.[5][6][7] Preclinical studies in mouse models are essential for evaluating the efficacy and pharmacodynamics of MALT1 inhibitors. This document provides detailed application notes and protocols for the use of various MALT1 inhibitors in mouse models, based on published research. While the specific inhibitor "Malt1-IN-13" is not extensively documented in the provided search results, this guide synthesizes data from several well-characterized MALT1 inhibitors, which can serve as a valuable reference for researchers.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the CBM complex and subsequent NF-κB activation, a key pathway in lymphocyte function and a target for MALT1 inhibitors.

Caption: MALT1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of different MALT1 inhibitors used in various mouse models as reported in preclinical studies.

| MALT1 Inhibitor | Dosage | Administration Route | Dosing Frequency | Mouse Model | Cell Line | Key Findings | Reference |

| Compound 3 | 30 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | NOD-SCID | TMD8, OCI-Ly1 | Inhibited tumor growth; reduced serum IL-10 levels. | [8] |

| 30 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | NSG | OCI-Ly3 | Suppressed ABC DLBCL growth in vivo. | [8] | |

| MI-2 | 0.05 to 25 mg/kg (cumulative) | Intraperitoneal (i.p.) | Daily (escalating dose) | C57BL/6 | N/A (Toxicity study) | Determined to be non-toxic at the tested doses. | [5] |

| ABBV-MALT1 | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | NSG | OCI-LY3 | Efficacious in xenograft models. | [9] |

| M1i-124 | Not specified in search results | Not specified in search results | Not specified in search results | NOD-SCID | TMD8 | Inhibited ABC-DLBCL tumor growth. | [10] |

| Mepazine | Not specified in search results | Not specified in search results | Not specified in search results | EAE model | N/A (Autoimmune model) | Attenuated experimental autoimmune encephalomyelitis. | [3][4] |

Experimental Protocols

General Workflow for Xenograft Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of MALT1 inhibitors in a mouse xenograft model.

Caption: Experimental workflow for MALT1 inhibitor testing in mice.

Detailed Methodologies

1. Animal Models and Cell Lines:

-

Mouse Strains: Commonly used immunodeficient mouse strains for xenograft studies include NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) and NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, which are suitable for engrafting human lymphoma cell lines.[5][8]

-

Cell Lines: Activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cell lines such as TMD8, OCI-Ly3, and HBL-1 are frequently used as they are dependent on MALT1 signaling.[5][8] Germinal center B-cell like (GCB) DLBCL cell lines like OCI-Ly1 can be used as a negative control.[8]

2. Cell Implantation:

-

Human lymphoma cells (e.g., 10^7 cells) are typically suspended in a solution of 50% Matrigel and injected subcutaneously into the flank of the mice.[5]

3. Tumor Growth and Treatment Initiation:

-

Tumor volumes are monitored regularly. Treatment is typically initiated when the average tumor size reaches approximately 100-120 mm³.[5][8]

4. Preparation and Administration of MALT1 Inhibitors:

-

Preparation: MALT1 inhibitors are often reconstituted in a vehicle such as DMSO and may be further diluted for administration.[5]

-

Administration: The route of administration can be intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's properties.[8][9] For instance, "Compound 3" was administered via i.p. injection, while ABBV-MALT1 was given orally.[8][9]

5. Efficacy and Pharmacodynamic Assessments:

-

Tumor Growth Inhibition: Tumor volume and weight are the primary endpoints for assessing efficacy.

-

Pharmacokinetic (PK) Analysis: Plasma and tumor concentrations of the inhibitor can be measured at different time points after administration using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess drug exposure.[8]

-

Pharmacodynamic (PD) Biomarkers:

-

Serum IL-10: In xenograft models with ABC DLBCL cell lines like TMD8, human IL-10 levels in the mouse serum can be measured by ELISA as a pharmacodynamic marker of MALT1 inhibition.[8]

-

Target Cleavage: Western blotting can be used to assess the cleavage of MALT1 substrates such as BCL10, CYLD, and Roquin in tumor tissues to confirm target engagement.[5][8]

-

Conclusion

The provided data and protocols offer a comprehensive guide for researchers planning in vivo studies with MALT1 inhibitors. The choice of inhibitor, dosage, and mouse model should be tailored to the specific research question. Careful consideration of pharmacokinetic and pharmacodynamic endpoints is crucial for a thorough evaluation of these promising therapeutic agents. While "this compound" was not specifically identified, the information on other MALT1 inhibitors provides a strong foundation for designing and executing preclinical mouse model experiments.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MALT1 Suppresses the Malignant Progression of Colorectal Cancer via miR-375/miR-365a-3p/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Malt1-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malt1-IN-13 is a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a critical signaling protein involved in the activation of NF-κB, a key regulator of immune responses and cell survival. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. This compound covalently binds to the MALT1 protease, inhibiting its activity with an IC50 of 1.7 μM.[1] These application notes provide detailed information on the solubility, preparation, and application of this compound for in vitro and in vivo research.

Chemical Properties and Solubility

Proper handling and solubilization of this compound are crucial for accurate and reproducible experimental results.

| Property | Value |

| Molecular Formula | C₂₀H₁₅BrClN₃O₃S₂ |

| Molecular Weight | 524.84 g/mol |

| Appearance | White to off-white solid |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. |

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | ≥ 20 mg/mL | A stock solution of 40 mg/mL can be prepared. |

| Ethanol | Sparingly soluble | Quantitative data not readily available. It is recommended to test solubility in small volumes before preparing a stock solution. |

| Water | Insoluble | For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute. |

Preparation of Stock Solutions

For In Vitro Use (10 mM Stock in DMSO):

-

Weigh out a precise amount of this compound powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.525 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

For In Vivo Use: A suggested vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] For example, to prepare a 2 mg/mL working solution:

-

Prepare a 40 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, mix 50 µL of the 40 mg/mL DMSO stock with 300 µL of PEG300.

-

Add 50 µL of Tween 80 and mix well.

-

Add 600 µL of saline or PBS to reach the final volume of 1 mL and vortex to ensure a clear solution.

Experimental Protocols

1. Cell Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cells (e.g., HBL1, TMD8).

Materials:

-

This compound

-

ABC-DLBCL cell lines (e.g., HBL1, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. A typical concentration range to test is 0-10 µM.[1]

-

Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blot Analysis of MALT1 Signaling

This protocol allows for the detection of changes in protein expression and phosphorylation in key MALT1 signaling pathways upon treatment with this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., HBL1)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Signaling Pathway and Experimental Workflow

MALT1 Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for NF-κB activation downstream of antigen receptors.[3][4] this compound inhibits the proteolytic activity of MALT1, thereby downregulating the NF-κB pathway. It has also been shown to regulate the mTOR and PI3K-Akt pathways.[1]

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A typical experimental workflow for in vitro studies using this compound.

Disclaimer

This information is for research use only and is not intended for human or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell types.

References

Application Notes and Protocols for Immunohistochemistry with Malt1-IN-13 Treated Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for immunohistochemical (IHC) analysis of tissues treated with Malt1-IN-13, a potent and irreversible inhibitor of the MALT1 paracaspase. The information herein is intended to guide researchers in assessing the pharmacodynamic effects of this compound in preclinical models by examining key downstream biomarkers.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that covalently and irreversibly binds to the MALT1 protease, inhibiting its enzymatic activity with an IC50 of 1.7 μM.[1] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of the nuclear factor-κB (NF-κB) pathway downstream of antigen and other receptors.[2][3][4] By inhibiting MALT1, this compound is expected to block the cleavage of MALT1 substrates, such as RelB, and prevent the nuclear translocation of NF-κB subunits like p65 and c-Rel, leading to a downstream suppression of NF-κB target gene expression.[2][5][6] Additionally, this compound has been shown to regulate the mTOR and PI3K-Akt pathways.[1]

Expected Effects of this compound Treatment on IHC Biomarkers

Based on the mechanism of action of MALT1 inhibitors, the following changes in IHC staining patterns are anticipated in tissues treated with this compound compared to vehicle-treated controls:

-

Reduced Nuclear p65/c-Rel: A primary and direct downstream effect of MALT1 inhibition is the suppression of NF-κB activation. This can be visualized by a decrease in the nuclear localization of the NF-κB subunits p65 and c-Rel.[2][5] In treated tissues, a predominantly cytoplasmic staining pattern for p65 and c-Rel is expected, in contrast to the nuclear staining observed in activated cells.

-

Increased Cleaved Caspase-3: By inducing apoptosis, particularly in lymphoma models, this compound treatment is expected to increase the levels of cleaved caspase-3, a key marker of apoptosis.[1] An increase in the number of cells staining positive for cleaved caspase-3 would indicate the pro-apoptotic efficacy of the compound.

-

Modulation of Phosphorylated IκBα: While some studies suggest MALT1 protease activity is downstream of IKK-dependent IκBα phosphorylation, others have shown that MALT1 inhibitors can lead to a reduction in phosphorylated IκBα, suggesting an impact on the upstream IKK complex.[3][7] Therefore, a decrease in phosphorylated IκBα staining may be observed.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of MALT1 inhibitors in preclinical models, which can be adapted for this compound.

| Parameter | Value | Species/Model | Application | Reference |

| Inhibitor Concentration (In Vitro) | 0.8 µM | Primary Human DLBCL Cells | Cell Viability Assay | [5] |

| 1 µM | Multiple Myeloma Cells | Immunofluorescence | [1][2] | |

| 1 - 4 µM | HK-2 Cells | Western Blot | [8] | |

| Inhibitor Dose (In Vivo) | 5 mg/kg | Rat | Treg Frequency Analysis | [9] |

| 25 mg/kg | NCG Mice (HBL1/TMD8 xenografts) | Antitumor Activity | [1] | |

| 30 mg/kg (i.p.) | Mouse (Pulmonary Fibrosis Model) | Immunohistochemistry | [10] |

Experimental Protocols

The following are detailed protocols for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections treated with this compound.

Protocol 1: Immunohistochemistry of FFPE Tissues

This protocol is suitable for analyzing the localization of NF-κB subunits (p65, c-Rel) and other protein markers in tissues treated with this compound.

1. Tissue Fixation and Embedding:

- Fix freshly dissected tissues (≤ 5mm thick) in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.

- Dehydrate the tissue through a series of graded ethanol solutions (70%, 80%, 95%, 100%).[11]

- Clear the tissue in xylene and embed in paraffin.[11]

- Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

2. Deparaffinization and Rehydration:

- Incubate slides in xylene twice for 5 minutes each.

- Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a rinse in distilled water.

3. Antigen Retrieval:

- For p65/c-Rel, heat-induced epitope retrieval (HIER) is recommended.

- Immerse slides in a staining jar containing 10 mM sodium citrate buffer (pH 6.0).

- Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.[11]

- Allow the slides to cool in the buffer for 20 minutes at room temperature.

- Rinse slides with phosphate-buffered saline (PBS).

4. Staining Procedure:

- Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity. Rinse with PBS.

- Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

- Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p65, anti-c-Rel, or anti-cleaved caspase-3) in blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.

- Washing: Wash slides three times with PBS for 5 minutes each.

- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

- Washing: Wash slides three times with PBS for 5 minutes each.

- Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

- Washing: Wash slides three times with PBS for 5 minutes each.

- Chromogen Development: Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (typically 1-10 minutes).

- Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

- Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.

Protocol 2: Immunofluorescence of Frozen Tissues

This protocol is suitable for preserving certain epitopes that may be sensitive to the harsh processing of FFPE tissues.

1. Tissue Preparation and Sectioning:

- Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.

- Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.

- Store at -80°C until sectioning.

- Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.

- Air dry the slides for 30-60 minutes at room temperature.

2. Fixation and Staining:

- Fix sections in ice-cold acetone or methanol for 10 minutes at -20°C.

- Air dry for 10 minutes.

- Wash slides three times with PBS for 5 minutes each.

- Blocking: Incubate sections with a blocking buffer (e.g., 10% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

- Washing: Wash slides three times with PBS for 5 minutes each.

- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

- Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

- Mounting: Mount with a mounting medium containing DAPI to counterstain nuclei.

- Store slides at 4°C in the dark and image within 24 hours.

Visualization of Pathways and Workflows

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for IHC on FFPE tissues.

References

- 1. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 Inhibitor as a Novel Therapeutic Tool for Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

Application Notes and Protocols for the Use of Malt1-IN-13 in a Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Malt1-IN-13, a potent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), in a xenograft model of B-cell lymphoma.

Introduction

This compound is a small molecule inhibitor that covalently binds to the MALT1 protease, leading to its irreversible inhibition with an IC50 of 1.7 μM.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of NF-κB signaling downstream of the B-cell receptor (BCR).[3][4][5] In certain types of lymphomas, such as Activated B-Cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, promoting cancer cell proliferation and survival.[6][7][8] this compound has demonstrated anti-tumor activity by inhibiting MALT1, leading to the downregulation of the NF-κB pathway and induction of apoptosis in lymphoma cells.[1][2] Furthermore, it has been shown to regulate the mTOR and PI3K-Akt pathways.[1][2]

Mechanism of Action

MALT1 functions as a paracaspase, a type of cysteine protease, that upon activation within the CBM complex, cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD.[9] By irreversibly inhibiting the proteolytic activity of MALT1, this compound prevents the degradation of these negative regulators, thereby suppressing the constitutive NF-κB activation that drives the growth and survival of certain lymphoma subtypes.

MALT1 Signaling Pathway

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy in a Xenograft Model